3-(Bromomethyl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

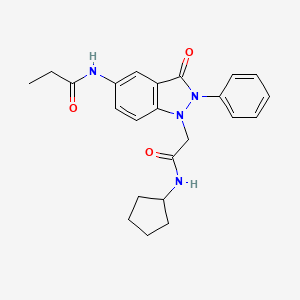

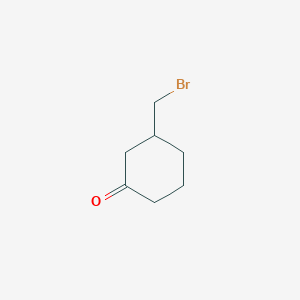

3-(Bromomethyl)cyclohexanone is a six-carbon cyclic molecule with a ketone functional group . It has a molecular weight of 191.07 and consists of 11 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .

Synthesis Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered carbon ring with a bromomethyl group attached to one of the carbons and a ketone functional group attached to another carbon .Chemical Reactions Analysis

In E2 reactions, a strong base is necessary especially necessary for primary alkyl halides . The reaction of bromocyclohexane with potassium hydroxide as a catalyst can lead to the formation of cyclohexene .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Properties

- Synthesis and carbonic anhydrase inhibitory properties of cyclohexanonyl bromophenol derivatives: These derivatives, including 3-(Bromomethyl)cyclohexanone, were investigated for their inhibition of human carbonic anhydrase isozymes, showing promise as inhibitors and potential drug candidates for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).

Synthesis and Biological Evaluation of Derivatives

- Synthesis, structure, and biological activities of bis benzylidene cyclohexanone derivatives: These derivatives exhibited significant α-glucosidase inhibitory activity and potential antileishmanial properties, also demonstrating cytotoxic effects against various cancer cell lines (Lotfy et al., 2017).

Catalytic Applications

- Selective hydrogenation of phenol and derivatives to cyclohexanone: A catalyst involving this compound derivatives was developed for the selective formation of cyclohexanone, an important intermediate in the chemical industry (Wang et al., 2011).

Organocatalytic Applications

- Organocatalytic regioselective Michael additions: This study involved the enantioselective functionalization of cyclohexanone, demonstrating the utility of this compound in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).

Biomass-Derived Feedstock Conversion

- Synthesis of ketones from biomass-derived feedstock: A method was reported for transforming aromatic ethers, derived from biomass, into cyclohexanone and its derivatives, highlighting the environmental applications of cyclohexanone synthesis (Meng et al., 2017).

Safety and Hazards

3-(Bromomethyl)cyclohexanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Zukünftige Richtungen

Wirkmechanismus

The cyclohexanone part of the molecule is a type of ketone, and ketones are often involved in biochemical reactions in the body. They can be metabolized to produce energy, or they can participate in various biochemical pathways. Without specific studies on this compound, it’s hard to say exactly what its targets would be or how it would interact with them .

As for the pharmacokinetics, that would also depend on specific studies. Factors that could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties include the compound’s size, polarity, and solubility, as well as the presence of specific transporters in the body .

The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

3-(bromomethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMYQUMJSXFDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)